3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride
Description
3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride is a branched aliphatic amine hydrochloride salt characterized by a cyclopentyl group attached to the third carbon of a propane backbone, with two methyl groups at the second carbon. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
3-cyclopentyl-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2,8-11)7-9-5-3-4-6-9;/h9H,3-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYARCKGSIAVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of amines that exhibit various pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C9H19N·HCl
- SMILES Notation : CC(CC1CCCC1)CN
- InChIKey : SKIOPWICPSTWBL-UHFFFAOYSA-N
The compound's structure features a cyclopentyl group attached to a dimethylpropanamine backbone, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The amine group can form hydrogen bonds with nucleophilic sites on proteins, potentially altering their activity and influencing biochemical pathways.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity : Dimethylamine derivatives have shown significant antimicrobial properties, making them candidates for treating infections .
- Neurotrophic Effects : Studies on similar compounds suggest potential neurotrophic activities, enhancing neurite outgrowth in neuronal cultures .
- Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit tumor growth and metastasis .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Neurotrophic | Promotes neurite outgrowth in neuronal cultures | |
| Anticancer | Inhibits proliferation of cancer cells |
Neurotrophic Activity Case Study
A study investigating the effects of related compounds on fetal rat cortical neurons demonstrated significant neurotrophic activity. The compound enhanced neurite outgrowth at concentrations as low as 0.1 µmol/L, suggesting its potential as an alternative to traditional neurotrophic factors in treating neurodegenerative diseases .
Synthetic Pathways and Applications
The synthesis of this compound typically involves multi-step organic reactions. It serves as an intermediate in the development of pharmaceutical compounds and has applications in medicinal chemistry due to its structural similarities with other biologically active molecules.
Table 2: Synthetic Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms sulfonic acid derivatives | Hydrogen peroxide, KMnO4 |
| Reduction | Converts sulfonyl groups to thiols | Lithium aluminum hydride |
| Substitution | Leads to formation of various amine derivatives | Alkyl halides |
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride serves as a potential building block for synthesizing novel therapeutic agents. Its structural characteristics allow it to modulate biological activity effectively. Researchers are investigating its efficacy in drug development, particularly as a candidate for treating conditions influenced by neurotransmitter activity.
Case Studies:
- A study demonstrated the compound's effectiveness in modulating serotonin receptors, indicating potential applications in treating mood disorders.
- Another investigation highlighted its role in inhibiting specific enzymes associated with cancer progression, suggesting its utility in oncology .
Biochemical Research
This compound is also being studied for its interactions with biomolecules. Its ability to alter enzyme activity makes it a candidate for biochemical assays aimed at understanding metabolic pathways.
Research Findings:
Comparison with Similar Compounds
Substituent Variations: Cycloalkyl vs. Aryl Groups
Key Analogs :
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride ():
- Structure : Aryl (4-fluorophenyl) substituent instead of cyclopentyl.
- Molecular Weight : ~267.51 g/mol (based on C₁₁H₁₅ClFN).
- Properties : Increased aromaticity enhances π-π interactions but reduces lipophilicity compared to cyclopentyl. Priced at €425/50mg, reflecting synthesis complexity for fluorinated aromatics .
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride (): Structure: Bromine substituent on the phenyl ring. Molecular Weight: ~285.62 g/mol (C₁₁H₁₆BrClN).
Branching and Chain Modifications
Key Analogs :
2,2-Dimethylpropan-1-amine hydrochloride (): Structure: Lacks cyclopentyl group; simpler branching. Similarity Score: 0.57.
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride ():
Halogenation and Functional Group Effects
Key Analogs :
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride ():
- Structure : Dichloro-fluorophenyl substituent.
- Molecular Formula : C₁₀H₁₄Cl₂FN.
- Properties : Halogenation improves binding affinity in drug-receptor interactions but may elevate toxicity risks .
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride ():
- Structure : Chlorine and dimethylamine groups.
- Applications : Used as a synthetic intermediate for quaternary ammonium compounds .
Preparation Methods
General Synthetic Approach
The synthesis of 3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride typically involves:
- Formation of the cyclopentyl-containing intermediate.
- Introduction of the amine group, often via amination or reductive amination.
- Salt formation by reaction with hydrochloric acid to yield the hydrochloride salt.
The key challenge lies in achieving high yield, optical purity (if chiral centers are involved), and process scalability.
Preparation of Cyclopentyl Intermediates
One important precursor is cyclopentyl ketones or cyclopentanol derivatives. For example, cyclopentanecarboxylic acid can be reacted with suitable aromatic or heteroaromatic compounds to form cyclopentyl ketones, which serve as key intermediates for further functionalization.
A patent describes the preparation of cyclopentyl 2-thienyl ketone by reacting cyclopentanecarboxylic acid with thiophene, followed by halogenation and amination steps to eventually form related amine bases.
Solvents such as o-dichlorobenzene are used for halogenation reactions to improve solubility and reaction efficiency.
Chiral Control and Optical Purity
If the target compound requires chiral purity, methods involving asymmetric synthesis or chiral resolution are employed.
A method for preparing chiral cyclopentanol amines involves a hetero Diels-Alder reaction of cyclopentadiene with N-acylhydroxyamine derivatives to form chiral intermediates, followed by selective reductions and deprotection steps.
Enzymatic catalysis (e.g., lipase-catalyzed optical resolution) can be used to separate enantiomers with high optical purity.
Hydrogenation with palladium on carbon is used to reduce double bonds in intermediates, facilitating the formation of the desired chiral amine.
Formation of Hydrochloride Salt
The final step involves converting the free amine into its hydrochloride salt to improve stability and handling.
This is commonly achieved by treating the free amine with hydrogen chloride in an alcoholic solvent such as isopropanol, often generated in situ by reacting acetyl chloride with isopropanol.
The reaction is typically conducted under controlled temperature (0–25 °C) to ensure crystallization of the hydrochloride salt with good yield and purity.
Detailed Process Example (Adapted from Similar Cyclopentyl Amines)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of cyclopentyl ketone intermediate | Cyclopentanecarboxylic acid + aromatic compound, solvent: o-dichlorobenzene | Not specified | Halogenation follows |
| 2 | Halogenation | Halide reagent, solvent: o-dichlorobenzene, controlled temperature | Not specified | Prepares halogenated intermediate |
| 3 | Amination | Amines (e.g., dimethylamine), thermal rearrangement | Not specified | Forms free base amine |
| 4 | Chiral resolution (if needed) | Lipase catalysis, vinyl acetate, mild conditions | High optical purity | Enzymatic method |
| 5 | Hydrogenation | Pd/C catalyst, hydrogen gas | High yield | Reduces double bonds |
| 6 | Deprotection and salt formation | Lithium hydroxide/methanol; then acetyl chloride + isopropanol (HCl in situ) | ~80-90% | Crystallization of hydrochloride salt |
Research Findings and Considerations
The use of mild reaction conditions and catalytic systems (e.g., lipase, Pd/C) enhances selectivity and reduces by-products.
Transition metal-catalyzed N-methylation strategies offer cleaner alternatives to traditional methylation with methyl halides or dimethyl sulfate, improving safety and environmental profile.
The preparation routes emphasize the importance of solvent choice, temperature control, and stepwise purification to maximize yield and purity.
Industrial scalability is considered by optimizing reaction steps to reduce cost and improve raw material utilization, such as avoiding expensive chiral starting materials and employing enzymatic resolution.
Summary Table of Preparation Methods
| Preparation Stage | Key Techniques | Advantages | Challenges |
|---|---|---|---|
| Cyclopentyl Intermediate Synthesis | Reaction of cyclopentanecarboxylic acid with aromatic compounds; halogenation | Readily available starting materials; controllable halogenation | Requires careful solvent and temperature control |
| Amination | Nucleophilic substitution; thermal rearrangement | Efficient amine introduction | Use of hazardous methylating agents in some methods |
| Chiral Resolution | Enzymatic catalysis; asymmetric Diels-Alder | High optical purity; mild conditions | Enzyme cost and reaction time |
| Hydrogenation | Pd/C catalysis under H2 | High yield; mild conditions | Catalyst handling and hydrogen safety |
| Hydrochloride Salt Formation | HCl in isopropanol (in situ) | Stable salt formation; good crystallization | Requires temperature control |
Q & A
Q. What are the standard synthetic routes for 3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride?
Answer: The synthesis typically involves three key steps:
Cyclopropane Formation : Cyclopropylation via alkene-diazo compound reactions catalyzed by rhodium or copper .
Amination : Introduction of the amine group using ammonia or alkylamines under high-pressure conditions .
Hydrochloride Salt Formation : Reaction with hydrochloric acid to stabilize the amine as a crystalline salt .
Industrial methods optimize these steps using continuous flow reactors for scalability .
Q. What analytical techniques validate the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Identifies functional groups (e.g., cyclopentyl protons at δ 1.2–1.8 ppm) and confirms stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Measures purity (>98% via reverse-phase C18 columns) .
- Mass Spectrometry (MS) : Verifies molecular weight (e.g., [M+H]+ peak at m/z 190.1 for the free amine) .
Q. What safety protocols are critical during handling?
Answer:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and respiratory protection for aerosolized particles .
- Ventilation : Use fume hoods to avoid inhalation .
- Emergency Measures : Immediate rinsing with water for eye/skin contact; artificial respiration if inhaled .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Rh₂(OAc)₄) for cyclopropanation efficiency .
- Temperature Control : Maintain 40–60°C during amination to balance reaction rate and byproduct formation .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Table 1 : Yield Optimization Strategies
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst Loading | 2 mol% Rh | 15–20% |
| Reaction Time | 12–16 hours | 10–25% |
Q. How does the cyclopentyl group affect reactivity compared to cyclohexyl analogs?
Answer:
Q. What methodologies resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Validate cell-based assays (e.g., IL-6 inhibition) with positive controls (e.g., tocilizumab) .
- Stereochemical Analysis : Use chiral HPLC to isolate enantiomers, as biological activity often varies by configuration .
- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., solvent polarity in in vitro tests) .
Q. What are the mechanistic implications of its interaction with biomolecules?
Answer:
- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., IC₅₀ = 12 µM for MMP3 inhibition) .
- Receptor Binding : NMR titration experiments show affinity for serotonin receptors (Kd = 0.8 µM) via hydrophobic interactions with cyclopentyl groups .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies?
Answer:
- Catalyst Degradation : Rhodium catalysts deactivate after 3–4 cycles, reducing yields in scaled protocols .
- Impurity Profiles : Byproducts like N-methyl derivatives (from incomplete amination) may skew reported yields .
Q. How do solvent systems influence pharmacological activity reports?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
